molecular formula C13H14FNO2 B5219406 5-Fluoro-2-pentylisoindole-1,3-dione

5-Fluoro-2-pentylisoindole-1,3-dione

Cat. No.: B5219406
M. Wt: 235.25 g/mol
InChI Key: OLKBPDYZBAEUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-pentylisoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the fluoro and pentyl groups, which can influence the reactivity of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like oxygen and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield highly substituted isoindole-1,3-dione derivatives, while reduction reactions can produce partially reduced intermediates .

Scientific Research Applications

5-Fluoro-2-pentylisoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer and antimicrobial activities . In industry, it is used in the production of dyes, polymer additives, and photochromic materials .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-pentylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the pentyl group influences its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-Fluoro-2-pentylisoindole-1,3-dione include other isoindole-1,3-dione derivatives, such as 5-chloro-2-pentylisoindole-1,3-dione and 5-bromo-2-pentylisoindole-1,3-dione . These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and applications.

Uniqueness: The uniqueness of this compound lies in the presence of the fluoro group, which can significantly enhance its reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-fluoro-2-pentylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-2-3-4-7-15-12(16)10-6-5-9(14)8-11(10)13(15)17/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKBPDYZBAEUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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